



Application Notes and Protocols: PET Imaging of [11C]remodelin in Mice

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Compound of Interest		
Compound Name:	Remodelin hydrobromide	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Remodelin, chemically known as 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, is a potent inhibitor of N-acetyltransferase 10 (NAT10).[1] [2] NAT10 is an enzyme that transfers acetyl groups and has been implicated in tumorigenesis and resistance to anti-cancer drugs.[1][2] Furthermore, remodelin has shown potential in enhancing healthspan in animal models of accelerated aging syndromes.[1][2] Positron Emission Tomography (PET) using a radiolabeled version of remodelin, [11C]remodelin, allows for the non-invasive, in vivo quantification of its concentration in target organs and the study of its pharmacokinetics.[1] This information is crucial for evaluating its pharmacological effects and for visualizing diseases where NAT10 is involved.[1]

These application notes provide detailed protocols for the radiosynthesis of [11C]remodelin and its use in PET imaging studies in mice, along with summarized biodistribution data.

I. Experimental Protocols Radiosynthesis of [11C]remodelin

The synthesis of [11C]remodelin is a multi-step process that begins with the production of [11C]carbon dioxide from a cyclotron.[1][2] The radiolabeling is achieved by incorporating the carbon-11 isotope into the cyano group of the remodelin molecule, which ensures that the chemical structure and pharmacological profile of the original compound are unchanged.[1] The





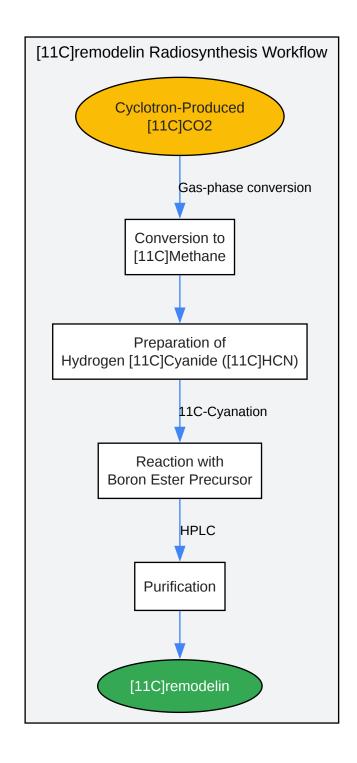


overall process involves the production of hydrogen [11C]cyanide ([11C]HCN) as the labeling agent, followed by a coupling reaction with a boron ester precursor.[1][2]

Protocol:

- Production of [11C]CO2: [11C]CO2 is produced using a medical cyclotron.
- Conversion to [11C]CH4: The [11C]CO2 is converted to [11C]methane.
- Synthesis of [11C]HCN: [11C]methane is then used to prepare hydrogen [11C]cyanide.
- 11C-Cyanation Reaction: [11C]remodelin is synthesized through the reaction of the boron ester precursor with [11C]HCN in the presence of a metal catalyst.[1]
- Purification: The final product is purified to ensure high radiochemical purity.





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Caption: Workflow for the radiosynthesis of [11C]remodelin.

Small-Animal PET Imaging

Methodological & Application





This protocol outlines the in vivo biodistribution study of [11C]remodelin in mice using dynamic PET scans.

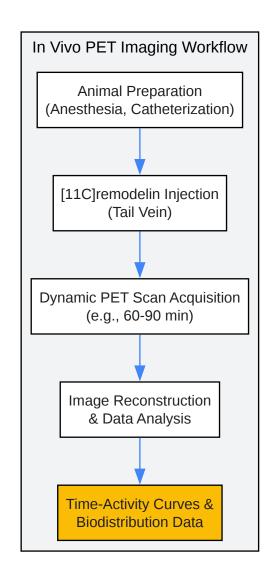
Animal Model:

- Species: Mouse (specific strain, e.g., C57BL/6J, may be used).[3]
- Number of Animals: n = 3 for initial studies.[1]
- Anesthesia: Isoflurane or a similar anesthetic is used to keep the animal sedated during the scan.[4][5]

Protocol:

- Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1-2% for maintenance).[4]
- Catheterization: Place a catheter in the tail vein for the injection of the radiotracer.
- Positioning: Place the anesthetized mouse in the PET scanner.
- Radiotracer Injection: Inject a bolus of [11C]remodelin via the tail vein catheter.
- Dynamic PET Scan: Acquire dynamic PET scan data for a specified duration (e.g., 60-90 minutes).[3][6]
- Image Reconstruction: Reconstruct the acquired data to generate dynamic images of radiotracer distribution.
- Anatomical Reference: A CT or MRI scan may be performed for anatomical co-registration.
 [3]





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Caption: Experimental workflow for small-animal PET imaging.

Ex Vivo Biodistribution and Metabolite Analysis

To confirm the PET imaging data and assess the metabolic stability of [11C]remodelin, an ex vivo biodistribution and metabolite analysis is performed post-imaging.

Protocol:

• Sacrifice: Immediately following the PET scan, sacrifice the mice by an approved method (e.g., cervical dislocation).[7]

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• Tissue Collection: Collect blood via cardiac puncture and harvest relevant organs and tissues (e.g., heart, liver, kidneys, small intestine, brain, muscle, bone).[1][7]

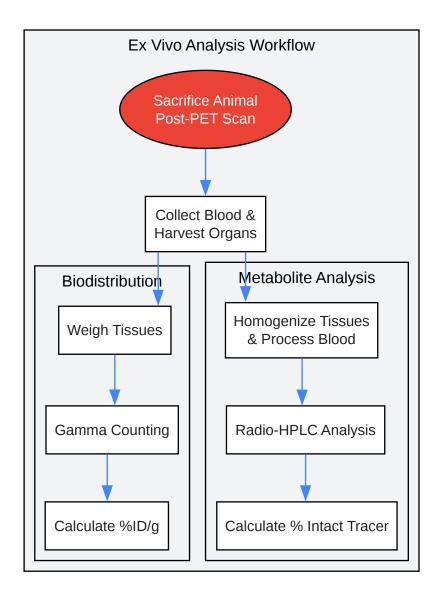
• Sample Preparation:

- Biodistribution: Weigh the collected tissue samples and measure their radioactivity using a gamma counter.
- Metabolite Analysis: Homogenize tissue samples (e.g., heart) and process blood to separate plasma.[1][7]
- Radio-HPLC Analysis: Analyze the processed samples using radio-HPLC to separate and quantify the parent [11C]remodelin from its radioactive metabolites.[1]

Data Calculation:

- Biodistribution: Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
- Metabolite Analysis: Determine the percentage of intact [11C]remodelin in each analyzed sample.





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Caption: Workflow for ex vivo biodistribution and metabolite analysis.

II. Data PresentationRadiosynthesis Outcomes

The synthesis of [11C]remodelin was successfully achieved with sufficient radioactivity for animal studies.[1]



Parameter	Value	Reference
Radiochemical Yield	6.2 ± 2.3% (n=20, decay- corrected)	[1][2]
Radiochemical Purity	> 90%	[1][2]
Synthesis Time	45 minutes	[1][2]

In Vivo Biodistribution of [11C]remodelin in Mice

Dynamic PET scans revealed rapid distribution of [11C]remodelin throughout the body, with notable accumulation in specific organs.[1] One minute after injection, radioactivity was transported to the heart, followed by distribution to the liver, small intestine, and kidneys.[1] The high uptake in the liver and kidneys, followed by accumulation in the small intestine, suggests a typical hepatobiliary excretion pathway.[1]

Organ	Radioactivity Uptake (Peak)	Observations	Reference
Heart	High initial uptake	Visualized until 30 min post-injection	[1]
Liver	High uptake	Peaked rapidly at 6-8 min post-injection	[1]
Small Intestine	High uptake	Accumulation over time, indicating excretion	[1][2]
Kidneys	High uptake	Involved in the excretion pathway	[1]

Metabolite Analysis

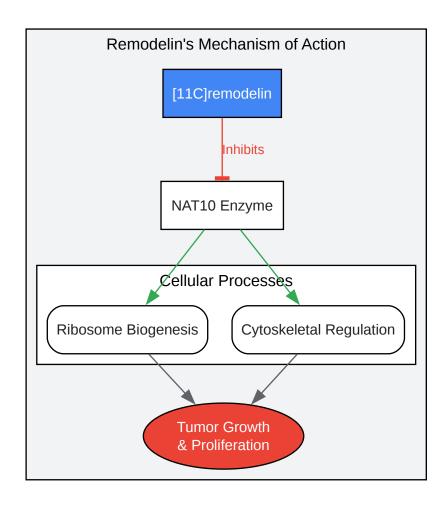
Analysis of heart tissue indicated that [11C]remodelin undergoes moderate metabolism in this organ.[1][2]



Tissue	Metabolism Level	Reference
Heart	Moderate	[1][2]

III. Associated Signaling Pathway

Remodelin targets NAT10, an enzyme involved in various cellular processes, including ribosome biogenesis and cytoskeletal regulation, which are often dysregulated in cancer. By inhibiting NAT10, remodelin can suppress tumor growth.[1]



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Caption: Simplified pathway showing remodelin's inhibition of NAT10.

Conclusion: The successful synthesis of [11C]remodelin and its preliminary evaluation in mice demonstrate its potential as a PET probe for studying NAT10-related pathologies.[1][2] The



protocols and data presented here provide a foundation for researchers to apply this novel radiotracer in preclinical models, particularly for investigating tumors and inflammatory conditions where NAT10 may be overexpressed.[1][2] Future studies using [11C]remodelin in disease models will be crucial to elucidate the relationship between NAT10 and various diseases.[1]

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